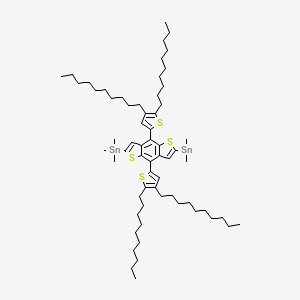
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b
Vue d'ensemble
Description
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic compound with the molecular formula C64H106S4Sn2 and a molecular weight of 1241.21 g/mol . This compound is known for its unique structure, which includes two thiophene rings and a benzo[1,2-b:4,5-b’]dithiophene core. It is commonly used in the field of organic electronics, particularly in the development of organic photovoltaic cells and field-effect transistors .
Méthodes De Préparation
The synthesis of (4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction . This reaction is carried out under inert conditions, usually in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C . Industrial production methods may involve scaling up this reaction in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents such as bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) involves its ability to conduct electricity through its conjugated polymer structure . The molecular targets include the electron-rich thiophene rings and the electron-deficient benzo[1,2-b:4,5-b’]dithiophene core, which facilitate charge transfer and separation . This compound interacts with various molecular pathways involved in electronic conduction and energy transfer .
Comparaison Avec Des Composés Similaires
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can be compared with similar compounds such as:
Poly(3-hexylthiophene) (P3HT): P3HT is another widely used conjugated polymer in organic electronics, but it lacks the benzo[1,2-b:4,5-b’]dithiophene core, which provides enhanced stability and electronic properties.
Poly(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound is similar in structure but has different alkyl side chains, affecting its solubility and electronic properties.
These comparisons highlight the uniqueness of this compound:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) in terms of its structural features and applications .
Propriétés
IUPAC Name |
[4,8-bis(4,5-didecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H88S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-33-37-47-45-53(61-51(47)39-35-31-27-23-19-15-11-7-3)55-49-41-43-60-58(49)56(50-42-44-59-57(50)55)54-46-48(38-34-30-26-22-18-14-10-6-2)52(62-54)40-36-32-28-24-20-16-12-8-4;;;;;;;;/h41-42,45-46H,5-40H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDCNTOUIHEUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H106S4Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1241.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















